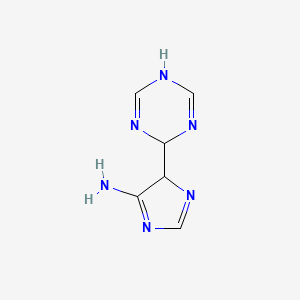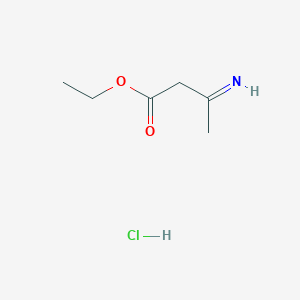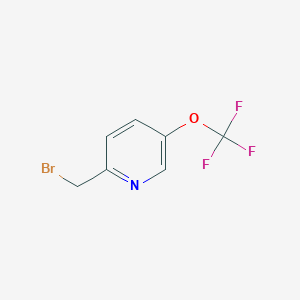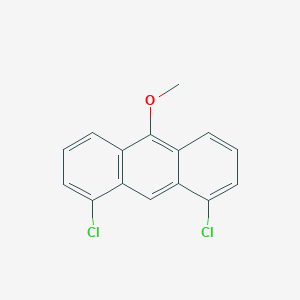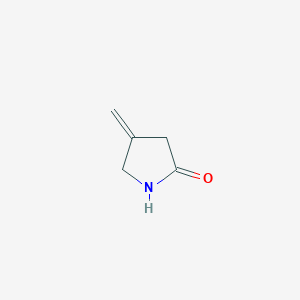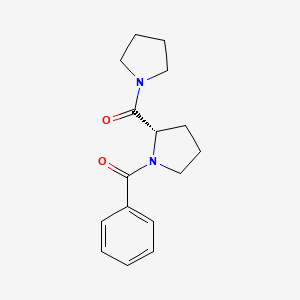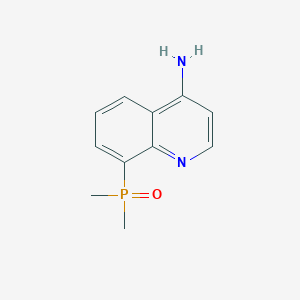
(4-Aminoquinolin-8-yl)dimethylphosphineoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminoquinolin-8-yl)dimethylphosphineoxide is a compound that combines the structural features of 4-aminoquinoline and dimethylphosphine oxide. The 4-aminoquinoline moiety is known for its presence in various pharmacologically active compounds, particularly antimalarial drugs like chloroquine and amodiaquine . The dimethylphosphine oxide group adds unique chemical properties, making this compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoquinolin-8-yl)dimethylphosphineoxide typically involves the reaction of 4-aminoquinoline with dimethylphosphine oxide under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminoquinolin-8-yl)dimethylphosphineoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and phosphine oxide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Aplicaciones Científicas De Investigación
(4-Aminoquinolin-8-yl)dimethylphosphineoxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Aminoquinolin-8-yl)dimethylphosphineoxide involves its interaction with specific molecular targets. The 4-aminoquinoline moiety is known to interfere with the heme detoxification pathway in malaria parasites, leading to their death . The dimethylphosphine oxide group may enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar 4-aminoquinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
(4-Aminoquinolin-8-yl)dimethylphosphineoxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H13N2OP |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
8-dimethylphosphorylquinolin-4-amine |
InChI |
InChI=1S/C11H13N2OP/c1-15(2,14)10-5-3-4-8-9(12)6-7-13-11(8)10/h3-7H,1-2H3,(H2,12,13) |
Clave InChI |
NJNQIFYAFGPIAH-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC=CC2=C(C=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)

![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
